molecular formula C20H15ClN2O2 B11706595 N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide CAS No. 5303-83-3

N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide

Cat. No.: B11706595
CAS No.: 5303-83-3
M. Wt: 350.8 g/mol
InChI Key: IBPXPXTVPRMSKG-UHFFFAOYSA-N
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Description

N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide is a complex organic compound characterized by the presence of a biphenyl group, a carbonyl group, and a chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-methanol derivatives.

Scientific Research Applications

N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    4-Chlorobenzohydrazide: Contains the chlorobenzohydrazide moiety but lacks the biphenyl group.

    Biphenyl-4-carboxylic acid: Contains the biphenyl and carboxyl groups but lacks the chlorobenzohydrazide moiety.

Uniqueness

N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler related compounds.

Properties

CAS No.

5303-83-3

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-4-phenylbenzohydrazide

InChI

InChI=1S/C20H15ClN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

IBPXPXTVPRMSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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